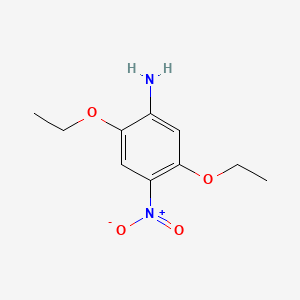
3-Fluoro-5-iodobenzaldehyde
Overview
Description
3-Fluoro-5-iodobenzaldehyde is an organic compound with the molecular formula C7H4FIO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method includes the fluorination of iodobenzene followed by a chlorination reaction to obtain the desired fluorobenzene compound. The final step involves a fluorination reaction to achieve the target product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves multi-step synthesis starting from readily available benzene derivatives, utilizing halogenation and formylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Reactions: Products include various substituted benzaldehydes.
Oxidation Reactions: Products include 3-Fluoro-5-iodobenzoic acid.
Reduction Reactions: Products include 3-Fluoro-5-iodobenzyl alcohol.
Scientific Research Applications
3-Fluoro-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the development of biologically active compounds.
Medicine: It is explored for its potential in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodobenzaldehyde is primarily based on its reactivity due to the presence of both electron-withdrawing (fluorine) and electron-donating (iodine) substituents on the benzene ring. These substituents influence the compound’s reactivity in electrophilic and nucleophilic reactions. The aldehyde group also plays a crucial role in its chemical behavior, participating in various addition and condensation reactions.
Comparison with Similar Compounds
3-Fluorobenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Iodobenzaldehyde: Lacks the fluorine substituent, affecting its reactivity and applications.
2-Fluoro-5-iodobenzaldehyde: Similar structure but with the fluorine atom at a different position, leading to different reactivity and applications.
Uniqueness: 3-Fluoro-5-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-fluoro-5-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKBHBAGSJSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650536 | |
| Record name | 3-Fluoro-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-93-4 | |
| Record name | 3-Fluoro-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















